2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid
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Overview
Description
2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid is an organic compound that features a thiazole ring, a tert-butyl group, and an anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Coupling with Aniline: The thiazole derivative is then coupled with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino derivative.
Acylation: The final step involves the acylation of the anilino derivative with chloroacetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the acyl group.
Scientific Research Applications
2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and anilino moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(2-methyl-1,3-thiazole-4-carbonyl)anilino)acetic acid
- 2-(N-(2-ethyl-1,3-thiazole-4-carbonyl)anilino)acetic acid
- 2-(N-(2-isopropyl-1,3-thiazole-4-carbonyl)anilino)acetic acid
Uniqueness
2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds with different alkyl groups.
Properties
IUPAC Name |
2-(N-(2-tert-butyl-1,3-thiazole-4-carbonyl)anilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)15-17-12(10-22-15)14(21)18(9-13(19)20)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOWDJPOYHWBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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